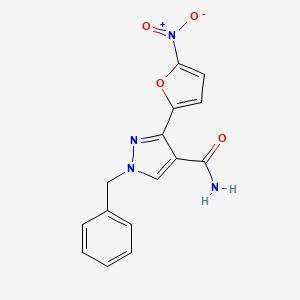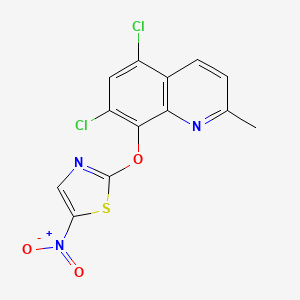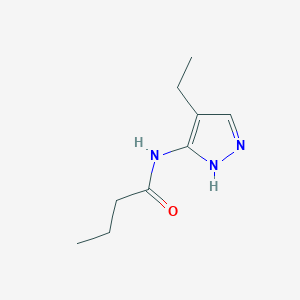
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide: is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 4-position of the pyrazole ring and a butyramide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetic acid, followed by purification steps like recrystallization.
Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Medicine: The incorporation of the pyrazole ring enhances the biological activity of these compounds .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Mécanisme D'action
The mechanism of action of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. It also modulates the expression of genes involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
- N-(4-Methyl-1H-pyrazol-3-yl)butyramide
- N-(4-Phenyl-1H-pyrazol-3-yl)butyramide
- N-(4-Isopropyl-1H-pyrazol-3-yl)butyramide
Comparison: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature enhances its biological activity compared to other similar compounds. For instance, the ethyl group provides better lipophilicity, which can improve the compound’s ability to penetrate cell membranes and reach its molecular targets .
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
N-(4-ethyl-1H-pyrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-3-5-8(13)11-9-7(4-2)6-10-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Clé InChI |
GJWWJTZZBYBREC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=NN1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


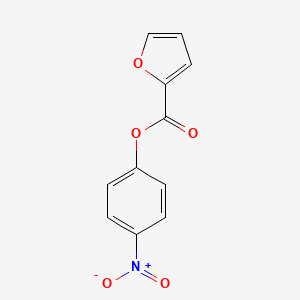
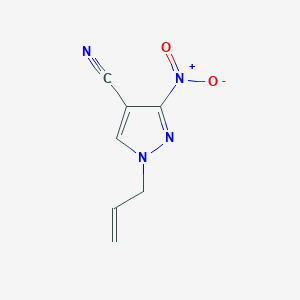
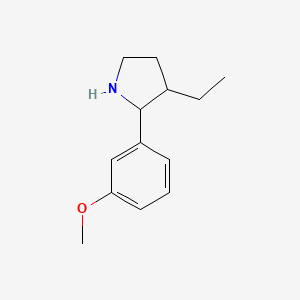
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
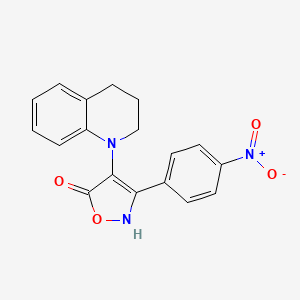
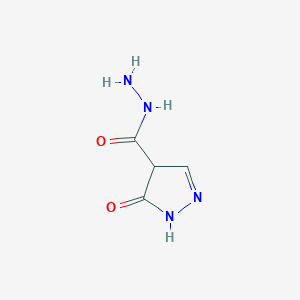
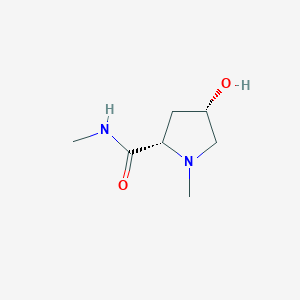
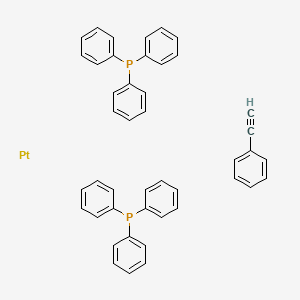
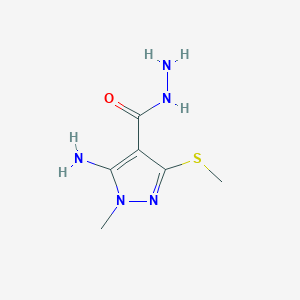
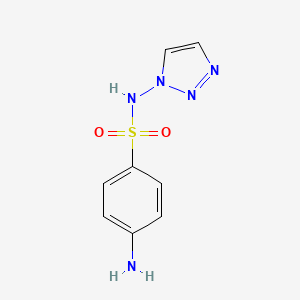
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
